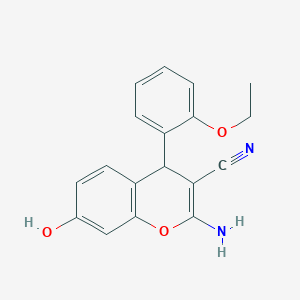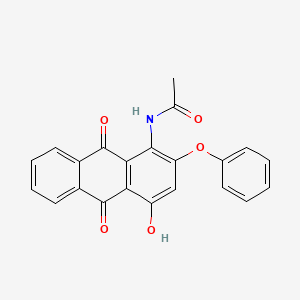![molecular formula C16H17N5O3 B14942355 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B14942355.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and pyrimidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrimidine ring is often formed via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups on the benzimidazole can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The pyrimidine ring can interact with enzymes involved in nucleotide synthesis, further disrupting cellular processes. These interactions make the compound a potent inhibitor of cell proliferation, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrimidine derivatives: Examples include 5-fluorouracil and cytarabine, which are used in cancer chemotherapy.
Uniqueness
What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE apart is its dual functionality, combining the properties of both benzimidazole and pyrimidine rings. This dual action enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H17N5O3 |
|---|---|
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
InChI |
InChI=1S/C16H17N5O3/c22-14(6-9-21-10-7-15(23)20-16(21)24)17-8-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,17,22)(H,18,19)(H,20,23,24) |
Clé InChI |
WBZWFRZIRAWHSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)

![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
![1-(furan-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942305.png)



![4-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942332.png)
![Ethyl 4-{[(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B14942339.png)
![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B14942346.png)
![[5-amino-4-cyano-2-{[(1E)-ethylideneamino]oxy}-2-methylfuran-3(2H)-ylidene]propanedinitrile](/img/structure/B14942354.png)
